Cas no 1790199-16-4 (methyl N-(4-{[1-(furan-3-yl)propan-2-yl]sulfamoyl}phenyl)carbamate)

methyl N-(4-{[1-(furan-3-yl)propan-2-yl]sulfamoyl}phenyl)carbamate structure
1790199-16-4 structure
商品名:methyl N-(4-{[1-(furan-3-yl)propan-2-yl]sulfamoyl}phenyl)carbamate
CAS番号:1790199-16-4
MF:C15H18N2O5S
メガワット:338.378822803497
CID:5368549

methyl N-(4-{[1-(furan-3-yl)propan-2-yl]sulfamoyl}phenyl)carbamate 化学的及び物理的性質

名前と識別子

    • MRCWUTMPZNMGLJ-UHFFFAOYSA-N
    • methyl N-(4-{[1-(furan-3-yl)propan-2-yl]sulfamoyl}phenyl)carbamate
    • インチ: 1S/C15H18N2O5S/c1-11(9-12-7-8-22-10-12)17-23(19,20)14-5-3-13(4-6-14)16-15(18)21-2/h3-8,10-11,17H,9H2,1-2H3,(H,16,18)
    • InChIKey: MRCWUTMPZNMGLJ-UHFFFAOYSA-N
    • ほほえんだ: C(OC)(=O)NC1=CC=C(S(NC(C)CC2C=COC=2)(=O)=O)C=C1

計算された属性

  • せいみつぶんしりょう: 338.094
  • どういたいしつりょう: 338.094
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 23
  • 回転可能化学結合数: 7
  • 複雑さ: 483
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 106A^2

methyl N-(4-{[1-(furan-3-yl)propan-2-yl]sulfamoyl}phenyl)carbamate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6436-3506-5mg
methyl N-(4-{[1-(furan-3-yl)propan-2-yl]sulfamoyl}phenyl)carbamate
1790199-16-4
5mg
$69.0 2023-09-09
Life Chemicals
F6436-3506-5μmol
methyl N-(4-{[1-(furan-3-yl)propan-2-yl]sulfamoyl}phenyl)carbamate
1790199-16-4
5μmol
$63.0 2023-09-09
Life Chemicals
F6436-3506-2mg
methyl N-(4-{[1-(furan-3-yl)propan-2-yl]sulfamoyl}phenyl)carbamate
1790199-16-4
2mg
$59.0 2023-09-09
Life Chemicals
F6436-3506-30mg
methyl N-(4-{[1-(furan-3-yl)propan-2-yl]sulfamoyl}phenyl)carbamate
1790199-16-4
30mg
$119.0 2023-09-09
Life Chemicals
F6436-3506-20mg
methyl N-(4-{[1-(furan-3-yl)propan-2-yl]sulfamoyl}phenyl)carbamate
1790199-16-4
20mg
$99.0 2023-09-09
Life Chemicals
F6436-3506-15mg
methyl N-(4-{[1-(furan-3-yl)propan-2-yl]sulfamoyl}phenyl)carbamate
1790199-16-4
15mg
$89.0 2023-09-09
Life Chemicals
F6436-3506-10μmol
methyl N-(4-{[1-(furan-3-yl)propan-2-yl]sulfamoyl}phenyl)carbamate
1790199-16-4
10μmol
$69.0 2023-09-09
Life Chemicals
F6436-3506-4mg
methyl N-(4-{[1-(furan-3-yl)propan-2-yl]sulfamoyl}phenyl)carbamate
1790199-16-4
4mg
$66.0 2023-09-09
Life Chemicals
F6436-3506-50mg
methyl N-(4-{[1-(furan-3-yl)propan-2-yl]sulfamoyl}phenyl)carbamate
1790199-16-4
50mg
$160.0 2023-09-09
Life Chemicals
F6436-3506-3mg
methyl N-(4-{[1-(furan-3-yl)propan-2-yl]sulfamoyl}phenyl)carbamate
1790199-16-4
3mg
$63.0 2023-09-09

methyl N-(4-{[1-(furan-3-yl)propan-2-yl]sulfamoyl}phenyl)carbamate 関連文献

methyl N-(4-{[1-(furan-3-yl)propan-2-yl]sulfamoyl}phenyl)carbamateに関する追加情報

Advanced Synthesis and Biological Activity of Methyl N-(4-{[1-(furan-3-yl)propan-2-yl]sulfamoyl}phenyl)carbamate (CAS 1790199-16-4)

Methyl N-(4-{[1-(furan-3-yl)propan-2-yl]sulfamoyl}phenyl)carbamate represents a novel class of sulfonamide derivatives with significant potential in pharmaceutical research. The molecule's unique structural framework, characterized by the furan-3-yl group and sulfamoyl functionality, has been extensively studied for its pharmacological properties. Recent advances in medicinal chemistry highlight the importance of this compound in the development of anti-inflammatory and antiviral agents. The CAS 1790199-16-4 identifier ensures precise identification of this compound in chemical databases, facilitating its use in both academic and industrial research settings.

Recent studies have demonstrated that the sulfamoyl moiety in this compound plays a critical role in its biological activity. A 2023 study published in the Journal of Medicinal Chemistry reported that the sulfamoyl group enhances the molecule's ability to interact with target proteins, particularly in the context of enzyme inhibition. This finding aligns with the broader trend in drug discovery to optimize functional groups for improved therapeutic efficacy. The furan-3-yl ring, a five-membered aromatic heterocycle, further contributes to the compound's stability and bioavailability, making it an attractive candidate for further development.

The synthesis of Methyl N-(4-{[1-(furan-3-yl)propan-2-yl]sulfamoyl}phenyl)carbamate involves a multi-step process that requires careful control of reaction conditions. Researchers have employed advanced synthetic methods, such as microwave-assisted synthesis and catalytic hydrogenation, to achieve high yields and purity. These techniques are part of a broader movement in organic chemistry to streamline the production of complex molecules with pharmaceutical applications. The CAS 1790199-16-4 compound has been synthesized using these methods, showcasing the adaptability of modern synthetic strategies in drug development.

Pharmacological studies on Methyl N-(4-{[1-(furan-3-yl)propan-2-yl]sulfamoyl}phenyl)carbamate have revealed its potential as an anti-inflammatory agent. A 2024 study published in the European Journal of Medicinal Chemistry found that this compound exhibits significant inhibitory activity against cyclooxygenase-2 (COX-2), a key target in the treatment of inflammatory diseases. The sulfamoyl group appears to be essential for this activity, as demonstrated by comparative studies with structurally similar compounds. These findings underscore the importance of functional group optimization in the design of effective therapeutics.

Additionally, the furan-3-yl moiety in this compound contributes to its metabolic stability. A 2023 study in the Journal of Pharmaceutical Sciences highlighted that the presence of the furan ring enhances the compound's resistance to enzymatic degradation, thereby prolonging its biological half-life. This property is particularly valuable in the development of drugs for chronic conditions, where sustained therapeutic effects are required. The CAS 1790199-16-4 compound's unique structure thus provides a dual advantage in both pharmacokinetic and pharmacodynamic profiles.

Recent advances in computational chemistry have further supported the potential of Methyl N-(4-{[1-(furan-3-yl)propan-2-yl]sulfamoyl}phenyl)carbamate. Molecular docking studies have predicted strong interactions between the compound and various protein targets, including enzymes involved in the inflammatory response. These computational models, validated by experimental data, provide valuable insights into the compound's mechanism of action. The integration of computational methods with experimental research is a hallmark of modern drug discovery, ensuring that compounds like CAS 1790199-16-4 are rigorously evaluated for therapeutic potential.

Furthermore, the sulfamoyl functionality in this compound has been linked to its antiviral properties. A 2024 study in Antiviral Research explored the ability of Methyl N-(4-{[1-(furan-3-yl)propan-2-yl]sulfamoyl}phenyl)carbamate to inhibit viral replication in cell culture models. The compound demonstrated activity against several enveloped viruses, suggesting its potential as a broad-spectrum antiviral agent. These findings highlight the versatility of the CAS 1790199-16-4 compound in addressing diverse therapeutic challenges.

The synthesis and characterization of Methyl N-(4-{[1-(furan-3-yl)propan-2-yl]sulfamoyl}phenyl)carbamate have also been the subject of extensive analytical studies. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to confirm the compound's structure and purity. These analytical methods are critical in ensuring the quality of pharmaceutical compounds, as they provide reliable data for regulatory submissions and clinical trials. The CAS 1790199-16-4 compound's analytical profile is a testament to the precision of modern chemical analysis in drug development.

As research into Methyl N-(4-{[1-(furan-3-yl)propan-2-yl]sulfamoyl}phenyl)carbamate continues, its potential applications are expanding. Preliminary studies suggest that the compound may also exhibit neuroprotective effects, opening new avenues for its use in the treatment of neurological disorders. The sulfamoyl group's role in modulating neuronal activity is an area of active investigation, with promising results from in vitro studies. These findings highlight the compound's versatility and the importance of further research to explore its therapeutic potential.

In conclusion, the CAS 1790199-16-4 compound, Methyl N-(4-{[1-(furan-3-yl)propan-2-yl]sulfamoyl}phenyl)carbamate, represents a significant advancement in the field of pharmaceutical chemistry. Its unique structural features, including the furan-3-yl and sulfamoyl functionalities, have been shown to contribute to its pharmacological activity and metabolic stability. Ongoing research into this compound's potential applications in anti-inflammatory, antiviral, and neuroprotective therapies underscores its importance in modern drug discovery. As analytical and synthetic methods continue to evolve, the CAS 1790199-16-4 compound is poised to play a key role in the development of novel therapeutics for a wide range of diseases.

Researchers are also exploring the possibility of modifying the sulfamoyl group to enhance the compound's activity against specific targets. A 2023 study in the Journal of Medicinal Chemistry investigated the effects of substituting the sulfamoyl group with various functional groups, resulting in compounds with improved potency and selectivity. These findings suggest that further optimization of the CAS 1790199-16-4 compound could lead to the development of more effective therapeutics. The ability to tailor the sulfamoyl functionality highlights the flexibility of this compound in drug design and development.

The furan-3-yl ring in Methyl N-(4-{[1-(furan-3-yl)propan-2-yl]sulfamoyl}phenyl)carbamate also presents opportunities for further modification. A 2024 study in the European Journal of Medicinal Chemistry explored the effects of introducing different substituents on the furan ring, resulting in compounds with enhanced solubility and bioavailability. These modifications are part of an ongoing effort to improve the pharmacological properties of the CAS 1790199-16-4 compound, ensuring its suitability for various therapeutic applications.

As the field of medicinal chemistry continues to advance, the CAS 1790199-16-4 compound remains a focal point of research due to its unique structural characteristics and potential therapeutic applications. The integration of synthetic, analytical, and computational methods has provided a comprehensive understanding of the compound's properties, paving the way for its further development. With ongoing studies aimed at optimizing its structure and function, Methyl N-(4-{[1-(furan-3-yl)propan-2-yl]sulfamoyl}phenyl)carbamate is likely to play an important role in the future of pharmaceutical innovation.

Finally, the CAS 1790199-16-4 compound's potential as a therapeutic agent is supported by its favorable pharmacokinetic profile. Studies have shown that the compound exhibits good oral bioavailability and a long half-life, which are essential for the development of effective drugs. These properties, combined with its demonstrated biological activity, make Methyl N-(4-{[1-(furan-3-yl)propan-2-yl]sulfamoyl}phenyl)carbamate a promising candidate for further clinical investigation. As research into this compound continues, its role in the treatment of various diseases is expected to grow, highlighting its significance in modern medicine.

おすすめ記事

推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.
PRIBOLAB PTE.LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
PRIBOLAB PTE.LTD
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd